Thiophen-2-amine hydrochloride

Organic Synthesis Chemical Handling Stability

Thiophen-2-amine hydrochloride (CAS 18621-53-9) is the stable, crystalline hydrochloride salt of 2-aminothiophene—a critical heterocyclic building block in medicinal chemistry. Unlike the unstable free base liquid, this white crystalline solid (mp 128–130°C) enables precise weighing, reproducible synthesis, and reliable long-term storage. Its enhanced water solubility makes it the preferred form for aqueous-phase reactions and biochemical assays. Procure this ≥95% purity salt to eliminate handling variability and ensure consistent synthetic outcomes in drug discovery and agrochemical R&D.

Molecular Formula C4H6ClNS
Molecular Weight 135.62 g/mol
CAS No. 18621-53-9
Cat. No. B1280040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-amine hydrochloride
CAS18621-53-9
Molecular FormulaC4H6ClNS
Molecular Weight135.62 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)N.Cl
InChIInChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H
InChIKeyIRGDRSIZYKSOPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophen-2-amine Hydrochloride (CAS 18621-53-9): Core Properties and Procurement Profile


Thiophen-2-amine hydrochloride (CAS 18621-53-9), also known as 2-aminothiophene hydrochloride, is a heterocyclic amine salt with the molecular formula C4H6ClNS and a molecular weight of 135.62 g/mol . It is primarily utilized as a synthetic building block in organic synthesis and medicinal chemistry . This compound is a white crystalline solid with a melting point of 128-130 °C (with decomposition) . Its formulation as a hydrochloride salt is critical, as it confers enhanced stability and solid-state handling properties compared to its free base counterpart, 2-aminothiophene, which is an unstable liquid [1].

Thiophen-2-amine Hydrochloride (CAS 18621-53-9): Why Simple Substitution with the Free Base or Other Salts is Not Feasible


Substituting thiophen-2-amine hydrochloride with its free base (2-aminothiophene) or other simple salts without careful consideration is highly problematic and can lead to experimental failure. The free base, 2-aminothiophene, is documented as an unstable liquid at room temperature [1], which introduces significant challenges in handling, accurate weighing, and long-term storage compared to the stable, crystalline hydrochloride salt . This inherent instability can compromise the reproducibility of synthetic procedures and the purity of final products. Furthermore, the choice of salt form directly impacts physicochemical properties such as solubility and crystallinity, which are critical parameters in both synthetic and formulation workflows . Therefore, direct substitution is not a viable procurement or experimental strategy without a full re-validation of the downstream chemistry or biological assay.

Thiophen-2-amine Hydrochloride (CAS 18621-53-9): Quantitative Evidence for Differentiated Procurement Decisions


Physical State and Handling: Hydrochloride Salt vs. Unstable Liquid Free Base

The hydrochloride salt form of thiophen-2-amine provides a critical advantage in physical state and stability compared to its free base. The free base, 2-aminothiophene, is an unstable liquid [1], while the hydrochloride salt is a white crystalline solid with a defined melting point of 128-130 °C (with decomposition) . This difference in physical state directly translates to improved handling, storage, and weighing accuracy for the hydrochloride salt, making it the preferred form for synthetic chemistry applications .

Organic Synthesis Chemical Handling Stability

Synthetic Utility: Enabling Access to the Unstable 2-Aminothiophene Core

The hydrochloride salt is not merely a more stable form; it is a strategic synthetic intermediate that enables access to the otherwise unstable 2-aminothiophene core. A foundational study demonstrated that the synthesis of unstable 2-aminothiophene was achieved via its hydrochloride salt in excellent yield [1]. This approach overcomes the inherent instability of the free amine, allowing for its use in subsequent reactions without decomposition. While quantitative yield data for the hydrochloride synthesis is not specified in the abstract, the method's success is contingent on the salt form, highlighting its indispensable role in synthetic pathways that require the 2-aminothiophene moiety [1].

Heterocyclic Chemistry Synthetic Methodology Building Blocks

Commercial Purity and Availability Profile for Research-Grade Material

For procurement purposes, the commercially available thiophen-2-amine hydrochloride (CAS 18621-53-9) is consistently offered at a high purity level suitable for research and development. Multiple reputable vendors, including Fluorochem and Bide Pharmatech, specify a purity of 95% or higher (95+%) for this compound [REFS-1, REFS-2]. This establishes a clear and quantifiable benchmark for quality, which is a critical parameter for ensuring reproducibility in scientific experiments and for meeting the specifications required for use as a building block in complex syntheses .

Procurement Quality Control Chemical Reagents

Enhanced Solubility Profile as a Hydrochloride Salt

The formation of the hydrochloride salt is known to enhance the aqueous solubility of thiophen-2-amine, which is a key differentiator from its less soluble free base form . While precise quantitative solubility data (e.g., in mg/mL) for this specific compound is not widely published in the primary literature, the qualitative improvement in water solubility is a well-established principle for amine hydrochlorides and is cited as a key benefit of this particular salt form, facilitating its use in various biochemical and pharmaceutical processes . This is in contrast to the free base, which has an estimated water solubility of 20.19 g/L .

Formulation Biochemical Assays Solubility

Thiophen-2-amine Hydrochloride (CAS 18621-53-9): Key Application Scenarios Based on Product-Specific Evidence


Synthesis of Complex Heterocyclic Compounds and Pharmaceutical Intermediates

This is the primary application scenario for thiophen-2-amine hydrochloride. Its value proposition is derived directly from its ability to serve as a stable, solid building block that provides controlled access to the reactive 2-aminothiophene core . Researchers in medicinal chemistry and organic synthesis procure this compound to construct more complex thiophene-containing molecules, leveraging its defined melting point (128-130 °C) and high commercial purity (≥95%) for reliable and reproducible synthetic outcomes [REFS-2, REFS-3]. The compound's role as a key intermediate in the development of potential therapeutic agents, including those with antimicrobial and anti-inflammatory properties, is well-documented .

Chemical Biology and Biochemical Assays Requiring Aqueous Compatibility

In scenarios where aqueous solubility is a prerequisite, such as in vitro biochemical assays or bioconjugation studies, the hydrochloride salt form is the preferred choice. The enhanced water solubility of the hydrochloride salt, compared to the free base, facilitates its use in these aqueous environments . This makes thiophen-2-amine hydrochloride a more suitable candidate for early-stage drug discovery workflows that involve testing compounds in biological buffers or cell-based assays, where precipitation of the free base could lead to false negatives or inaccurate dose-response curves .

Laboratory-Scale Organic Synthesis Requiring Reproducible Solid Reagents

For any laboratory-scale synthesis, the physical form of a reagent is a critical practical consideration. The white crystalline solid nature of thiophen-2-amine hydrochloride allows for precise and convenient weighing, which is essential for reaction stoichiometry and reproducibility. This is a direct, practical advantage over its free base, which is an unstable liquid [1]. Procurement of the hydrochloride salt ensures that researchers can handle and dispense the reagent with the same ease and accuracy as other common solid building blocks, thereby reducing experimental variability and improving workflow efficiency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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